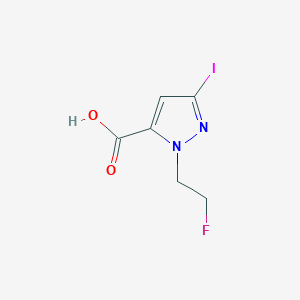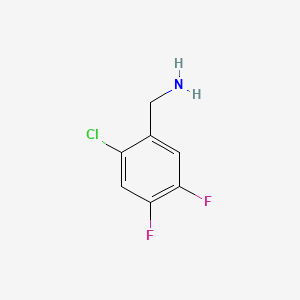
2-Chloro-4,5-difluorobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-difluorobenzylamine is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and biology . The compound is known for its unique properties, making it a valuable asset in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,5-difluorobenzylamine typically involves the reduction of 2,4-difluorobenzonitrile. One method includes the use of nitrile oxidoreductase, which reduces 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . Another method involves the use of hydrogen and Raney nickel, although this method has a lower yield and requires the use of dangerous hydrogen .
Industrial Production Methods: For industrial production, the method involving nitrile oxidoreductase is preferred due to its higher yield and environmentally friendly process. This method is suitable for mass production and involves safe raw materials .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Reduction Reactions: It can be reduced to form different amine derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Hydrogen gas and metal catalysts like Raney nickel are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzylamines.
Reduction Reactions: Products include different amine derivatives.
Oxidation Reactions: Products include corresponding oxides and other oxidized derivatives.
Scientific Research Applications
2-Chloro-4,5-difluorobenzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other groups in the target molecule. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2,4-Difluorobenzylamine: Similar in structure but lacks the chlorine atom.
3,4-Difluorobenzylamine: Similar but with different fluorine atom positions.
2,4-Dichlorobenzylamine: Similar but with chlorine atoms instead of fluorine.
Uniqueness: 2-Chloro-4,5-difluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination makes it more reactive in certain chemical reactions and suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWEOQXADFPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)
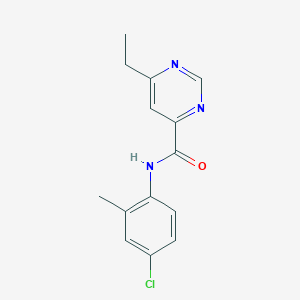
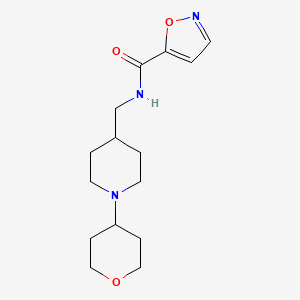
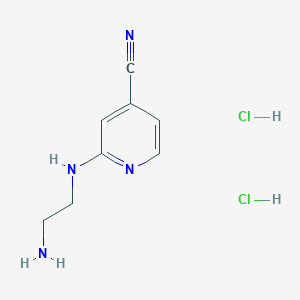

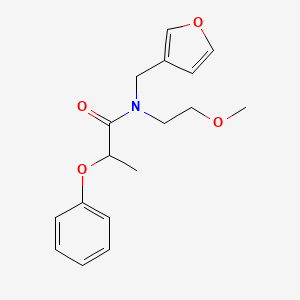
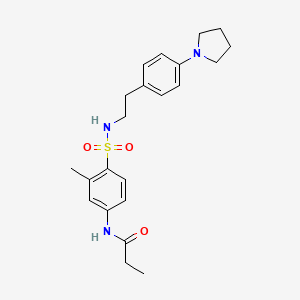
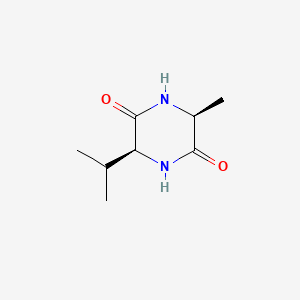
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

